molecular formula C7H6N2O B2628035 4-Amino-2-hydroxybenzonitrile CAS No. 67608-58-6

4-Amino-2-hydroxybenzonitrile

Cat. No.: B2628035
CAS No.: 67608-58-6
M. Wt: 134.138
InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring

Scientific Research Applications

4-Amino-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of advanced materials and specialty chemicals

Safety and Hazards

“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-amino-2-hydroxybenzaldehyde, followed by reduction to form the desired benzonitrile derivative. Another method includes the reaction of 4-amino-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the conversion of precursor compounds to the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the amino group, resulting in different reactivity and applications.

    4-Amino-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and uses.

    4-Amino-3-hydroxybenzonitrile: The position of the hydroxyl group is different, leading to variations in reactivity and applications.

Uniqueness: 4-Amino-2-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-amino-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNEHKRXXALJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-nitrobenzonitrile (3.98 g, 24.25 mmol) in tetrahydrofuran (17 mL) were added methanol (70 mL) and 10% palladium-carbon (460 mg), and the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere (2.5 atm). The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (3.16 g, 97%) as a brown oil. This was used for the next reaction without further purification.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
460 mg
Type
catalyst
Reaction Step One
Yield
97%

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